

Tolinapat (ASTX660) Dose Escalation Protocol: Comprehensive Application Notes for Clinical Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tolinapat

CAS No.: 1799328-86-1

Cat. No.: S519589

Get Quote

Drug Background and Scientific Rationale

Tolinapat (ASTX660) is an oral, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP) that has emerged as a promising therapeutic agent in oncology clinical development. IAPs are key regulators of **apoptotic signaling pathways** that are frequently overexpressed in various tumor types, contributing to **tumor cell survival**, disease progression, and resistance to conventional anticancer treatments. By antagonizing IAPs, **tolinapat** promotes apoptosis through multiple mechanisms, including caspase activation and modulation of nuclear factor kappa B (NF- κ B) signaling pathways, which are particularly relevant in cervical cancer and other malignancies.

The **structural differentiation** of **tolinapat** from first-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetics provides enhanced pharmacological properties, including balanced inhibition across IAP subtypes (cIAP1, cIAP2, and XIAP). Preclinical studies have demonstrated that **tolinapat** synergizes with both chemotherapy and radiotherapy, enhancing tumor cell death in model systems. In cervical cancer xenograft models, the combination of **tolinapat** with cisplatin and radiotherapy resulted in significant **tumor growth inhibition** and improved survival without exacerbating treatment-related toxicity, providing the foundational rationale for clinical translation of this combination approach [1] [2].

CRAIN Trial Protocol Overview

Study Design and Objectives

The CRAIN (ChemoRadiation and IAP Antagonist **Tolinapant**) trial is a **phase Ib, open-label, dose escalation** study designed to characterize the safety, tolerability, and preliminary clinical activity of **tolinapant** when administered concomitantly with standard cisplatin-based chemoradiotherapy (CRT) in patients with locally advanced cervical cancer. This multicenter trial employs a **Time-to-Event Continual Reassessment Method (TiTE-CRM)** statistical design, which represents a sophisticated adaptive methodology that continuously updates dose-limiting toxicity (DLT) probability estimates throughout the trial duration based on all available data. This approach allows for more efficient dose escalation compared to traditional 3+3 designs while maintaining patient safety [1] [2] [3].

The **primary objective** of the CRAIN trial is to establish the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **tolinapant** in combination with standard CRT. Secondary objectives include comprehensive assessment of the safety and tolerability profile using CTCAE v5 criteria, evaluation of antitumor activity per RECIST v1.1, and determination of whether **tolinapant** administration compromises the planned delivery of CRT. Tertiary/exploratory objectives focus on mechanistic pharmacodynamic evaluations, including assessment of on-target effects and identification of potential predictive biomarkers of response in tissue and liquid biopsy specimens [1] [2].

Participant Eligibility and Treatment Schedule

Key inclusion criteria encompass women aged ≥ 16 years with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix, FIGO stages IB2 to IIIC1, who are appropriate candidates for radical CRT with cisplatin. Patients must have adequate hematological, hepatic, and renal function (GFR ≥ 50 mL/min) and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. **Exclusion criteria** include previous pelvic radiotherapy, significant hepatic impairment (Child-Pugh B or C), pregnancy or breastfeeding, and inability to comply with contraceptive requirements during the treatment period [2] [3].

The treatment regimen consists of standard CRT followed by brachytherapy, with **tolinapant** administered during the CRT phase:

- **External beam radiotherapy:** 45 Gy delivered in 25 daily fractions over 5 weeks
- **Concurrent chemotherapy:** Cisplatin 40 mg/m² administered weekly during radiotherapy
- **Brachytherapy:** Following external beam radiotherapy, either High-Dose-Rate (28 Gy in 4 fractions) or Pulsed-Dose-Rate (34 Gy in 2 fractions)
- **Tolinapant administration:** Orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3, and 5) during CRT [1] [2] [3]

Table 1: CRAIN Trial Dose Escalation Scheme

Dose Level	Tolinapant Dose	Dosing Schedule	Number of Planned Participants
1	60 mg	Daily x 7 days, alternate weeks	3-6
2 (Starting)	90 mg	Daily x 7 days, alternate weeks	3-6
3	120 mg	Daily x 7 days, alternate weeks	3-6
4	150 mg	Daily x 7 days, alternate weeks	3-6
5	180 mg	Daily x 7 days, alternate weeks	3-6

Dose Escalation Protocol

Dose Escalation Schema and Rules

The CRAIN trial employs a **structured escalation** approach with five predefined dose levels of **tolinapant** (60, 90, 120, 150, and 180 mg), with the 90 mg dose level designated as the starting point based on prior monotherapy experience. The TiTE-CRM design incorporates all available toxicity data from enrolled participants to continuously update the probability of DLT at each dose level, guiding dose escalation decisions. A **Safety Review Committee (SRC)** comprising clinical investigators, statisticians, and pharmacologists reviews emerging safety data at regular intervals and makes recommendations regarding dose escalation, de-escalation, or cohort expansion [1] [2] [4].

The trial incorporates **stopping rules** to ensure participant safety, with a maximum sample size of 42 patients deemed sufficient to estimate the MTD with appropriate precision. Model simulations predicted that 24-29

participants would typically be required across various toxicity scenarios, with additional patients enrolled to ensure adequate evaluation (minimum of 18) at the RP2D. The TiTE-CRM approach is particularly efficient for oncology dose-finding studies where DLT assessment periods may be prolonged, as it allows for continual incorporation of data from patients who have not completed the full DLT evaluation period, with appropriate statistical adjustments for partially observed data [2].

Safety Monitoring and Dose-Limiting Toxicity Criteria

The **DLT assessment period** is defined as 12 weeks from initiation of treatment, during which specific adverse events are rigorously evaluated for potential relationship to **tolinapant**. The protocol defines DLTs as events considered definitely or probably related to **tolinapant**, including: grade 4 neutropenia lasting ≥ 7 days; grade 3 or 4 febrile neutropenia; grade 3 or 4 neutropenia with concurrent documented sepsis; grade 3 or 4 thrombocytopenia; death due to treatment-related toxicity; and any other grade 3 or 4 adverse event deemed related to **tolinapant** by the investigator. The protocol emphasizes **clinical judgment** as the final arbiter in DLT determination, acknowledging that strict adherence to predefined criteria may not capture all clinically significant toxicities [2] [3].

Safety monitoring extends beyond the DLT period, with comprehensive adverse event collection continuing throughout treatment and follow-up. The **toxicity profile** of **tolinapant** from prior studies informs ongoing safety assessments, with known class effects including gastrointestinal disturbances (nausea, vomiting), fatigue, and laboratory abnormalities such as elevated lipase levels. Previous phase I experience with **tolinapant** monotherapy established 210 mg/day as the maximum tolerated dose, with 180 mg/day selected as the recommended phase 2 dose, providing important context for the current combination therapy trial [5].

Study Assessments and Procedures

Efficacy and Safety Evaluations

Tumor response assessments are conducted using **RECIST v1.1 criteria** with magnetic resonance imaging (MRI) performed at baseline, treatment week 5, and at the second follow-up visit (approximately 12 weeks post-brachytherapy). These standardized evaluations allow for objective quantification of antitumor activity

and provide preliminary efficacy signals that may inform future trial designs. Additionally, the protocol specifically evaluates whether the addition of **tolinapant** impacts the **delivery intensity** of standard CRT, calculating relative dose intensity of planned cisplatin courses and documenting any treatment delays or modifications attributable to the investigational combination [2] [3].

Safety assessments are comprehensive and include physical examinations, vital signs, ECOG performance status, 12-lead electrocardiograms, and laboratory evaluations (hematology, clinical chemistry, including amylase and lipase). Adverse events are graded according to **CTCAE v5.0** and recorded throughout the treatment period and during follow-up visits at 6 and 12 weeks after completing radiotherapy. Serious adverse events (SAEs) are reported expediently according to regulatory requirements, with particular attention to potential overlapping toxicities between **tolinapant** and standard CRT components [2] [3].

Biomarker and Correlative Studies

The CRAIN trial incorporates an extensive **translational research program** designed to elucidate the mechanistic effects of **tolinapant** in combination with CRT and identify potential predictive biomarkers. Blood samples for pharmacokinetic analysis are collected at multiple timepoints to characterize **tolinapant** exposure and its relationship to both toxicities and antitumor activity. Additional **blood samples** are obtained for circulating biomarker evaluations, including assessment of apoptosis markers, inflammatory cytokines, and immunologic profiling [2].

Tissue-based biomarkers represent a critical component of the correlative science plan. Participants undergo optional research biopsies when clinically feasible, including a pretreatment baseline biopsy and an on-treatment biopsy following initial **tolinapant** exposure. These specimens enable assessment of **pharmacodynamic effects**, including changes in IAP expression (cIAP1, cIAP2, XIAP), caspase activation, and NF- κ B pathway modulation. Additionally, archival diagnostic tumor tissue is collected for biomarker discovery efforts aimed at identifying molecular features that may predict sensitivity or resistance to the combination regimen [2].

Table 2: Summary of Key Efficacy and Safety Assessment Timepoints

Assessment	Baseline	Treatment Phase	Follow-up
Tumor Imaging (MRI)	X	Week 5	12 weeks post-BT
CTCAE Adverse Events	-	Weekly during CRT	6 & 12 weeks post-BT
Hematology/ Biochemistry	X	Weekly during CRT	6 & 12 weeks post-BT
Pharmacokinetics	-	Weeks 1, 3, 5	-
Research Biopsies*	X	Post-tolinapant*	-
Blood Biomarkers	X	Weeks 1, 3, 5	6 & 12 weeks post-BT

Optional procedures; BT = Brachytherapy

Related Clinical Trial Experience

Tolinapant in Other Malignancies

Beyond the CRAIN trial in cervical cancer, **tolinapant** is being evaluated in other clinical contexts, providing additional insights into its safety profile and potential applications. A recent early-phase trial investigated **tolinapant** combined with definitive radiotherapy in **cisplatin-ineligible patients** with advanced head and neck squamous cell carcinoma (HNSCC). This study administered **tolinapant** at 180 mg/day on an alternating week schedule during radiotherapy (70 Gy in 35 fractions), mirroring the dosing approach in the CRAIN trial. Treatment was well tolerated, with a toxicity profile comparable to standard chemoradiation, including expected adverse events such as radiodermatitis, fatigue, dysphagia, and mucositis. Notably, all enrolled patients completed the planned treatment course without requiring **tolinapant** dose de-escalation. At a median follow-up of 13.8 months, 70% of patients remained disease-free, and immunologic correlative studies demonstrated a burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients, suggesting potential immunomodulatory effects of the combination [6].

The **ASTEROID trial** represents another relevant clinical investigation, combining **tolinapant** with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors that have progressed on

standard therapies. This phase I study, supported by Cancer Research UK, began recruitment in March 2022 and is scheduled to complete enrollment by January 2026. While detailed results are not yet available, this trial explores a rational combination based on preclinical evidence suggesting that IAP antagonism can enhance antitumor immunity and potentially overcome resistance to PD-1 inhibition [7].

Monotherapy Experience and Orphan Drug Designation

Initial phase I evaluation of **tolinapant** monotherapy in patients with advanced solid tumors or lymphomas established the **single-agent safety profile** and informed subsequent combination therapy development. This dose-escalation study identified 210 mg/day as the maximum tolerated dose, with dose-limiting toxicity characterized by grade 3 elevated lipase levels. The recommended phase 2 dose for monotherapy was established at 180 mg/day. Among 45 treated patients, the most common treatment-related adverse events were fatigue (33%), vomiting (31%), and nausea (27%), with grade ≥ 3 events including anemia (13%), increased lipase (11%), and lymphopenia (9%). Notably, one patient with cutaneous T-cell lymphoma experienced clinically meaningful improvement in skin lesions, providing early signal of activity in hematologic malignancies [5].

Based on this preliminary activity in T-cell lymphomas, the U.S. Food and Drug Administration granted **Orphan Drug Designation** to **tolinapant** for the treatment of T-cell lymphomas in August 2020. This designation acknowledges the significant unmet medical need in these malignancies and provides regulatory incentives for continued development. The ongoing phase 2 portion of the monotherapy trial includes expansion cohorts in various lymphoma subtypes, including peripheral T-cell lymphoma and cutaneous T-cell lymphoma, as well as solid tumors including cervical carcinoma [5].

Application Notes and Protocol Implementation

Practical Considerations for Protocol Execution

Successful implementation of the CRAIN trial protocol requires careful attention to several **operational considerations**. The alternating week schedule for **tolinapant** administration (weeks 1, 3, and 5 during CRT) was designed to potentially mitigate cumulative toxicity while maintaining therapeutic effect, based on the

drug's mechanism of action and pharmacokinetic profile. Clinical sites must establish robust systems for **patient adherence monitoring**, particularly given the outpatient oral dosing component, which represents a potential variability source compared to entirely clinic-based treatments. Medication diaries, pill counts, and regular patient counseling can enhance protocol compliance [1] [2].

The **multidisciplinary nature** of this combined modality protocol necessitates close coordination between medical oncology, radiation oncology, pharmacy, and nursing teams. Regular communication ensures appropriate timing of **tolinapant** administration relative to radiotherapy fractions and cisplatin infusions. The protocol specifies that **tolinapant** should be taken consistently with regard to food (preferably in the morning) to minimize pharmacokinetic variability. Given the potential for gastrointestinal adverse events, proactive management with antiemetics and dietary counseling may enhance treatment tolerance and maintenance of dose intensity [2] [3].

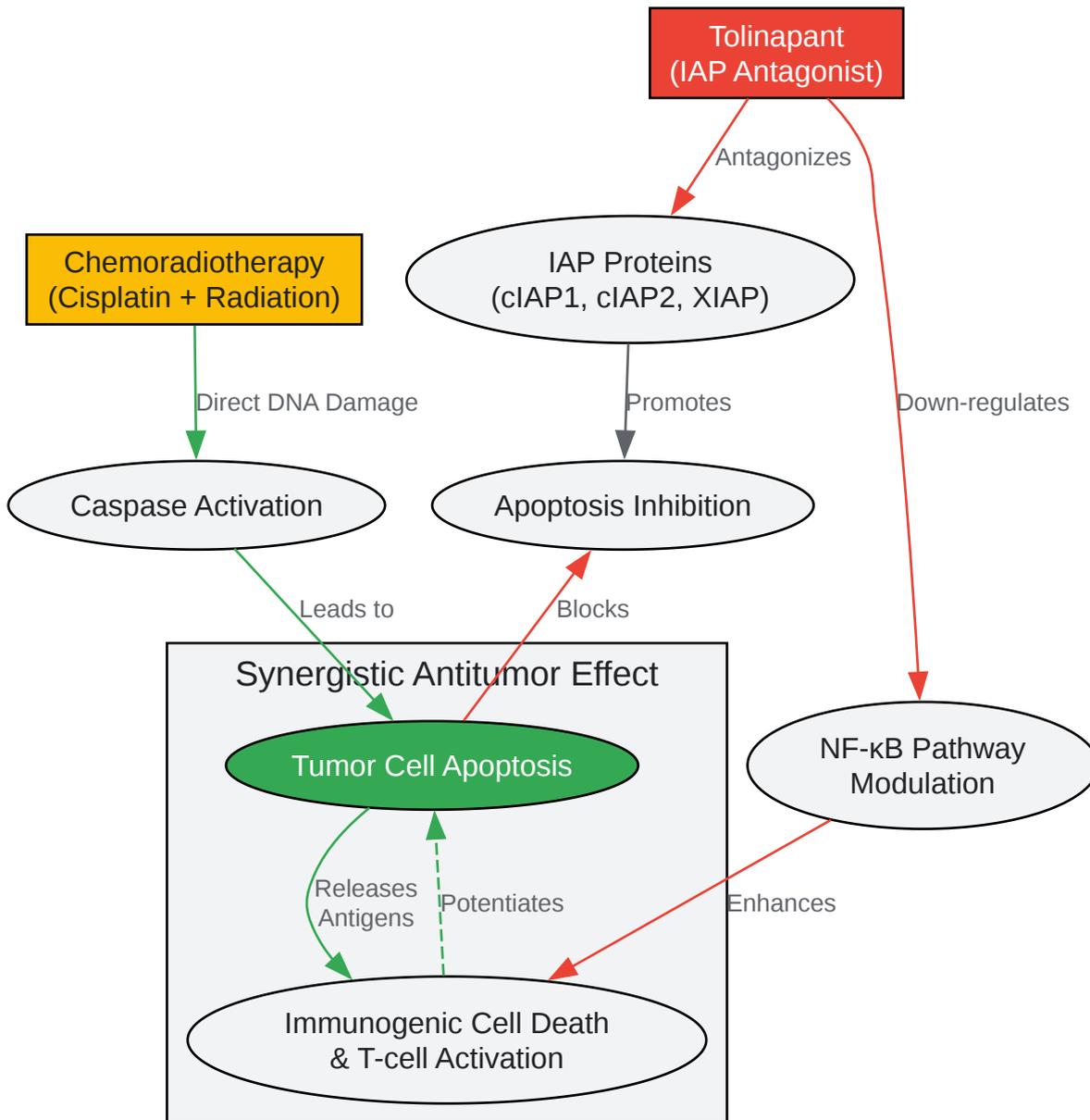
Regulatory and Safety Monitoring Considerations

From a regulatory perspective, investigators must adhere to **Good Clinical Practice** guidelines and maintain comprehensive documentation of protocol deviations, particularly those affecting DLT assessments. The TiTE-CRM statistical design requires real-time data entry and quality control to ensure accurate dose escalation decisions. The Safety Review Committee must include members with specific expertise in gynecologic oncology, radiation oncology, and early phase trial methodology to appropriately interpret emerging safety data in the context of the underlying malignancy and complex treatment regimen [2].

The CRAIN trial incorporates several **risk mitigation strategies** to ensure participant safety. These include exclusion of patients with baseline elevated lipase or amylase ($>1.2 \times \text{ULN}$) given the observed lipase elevations in prior studies, regular monitoring of pancreatic enzymes during treatment, and specific guidelines for dose modification and supportive care. The protocol also addresses reproductive toxicity concerns, requiring highly effective contraception for women of childbearing potential due to the unknown teratogenic potential of **tolinapant** and known teratogenicity of cisplatin [2] [3].

Visual Appendix

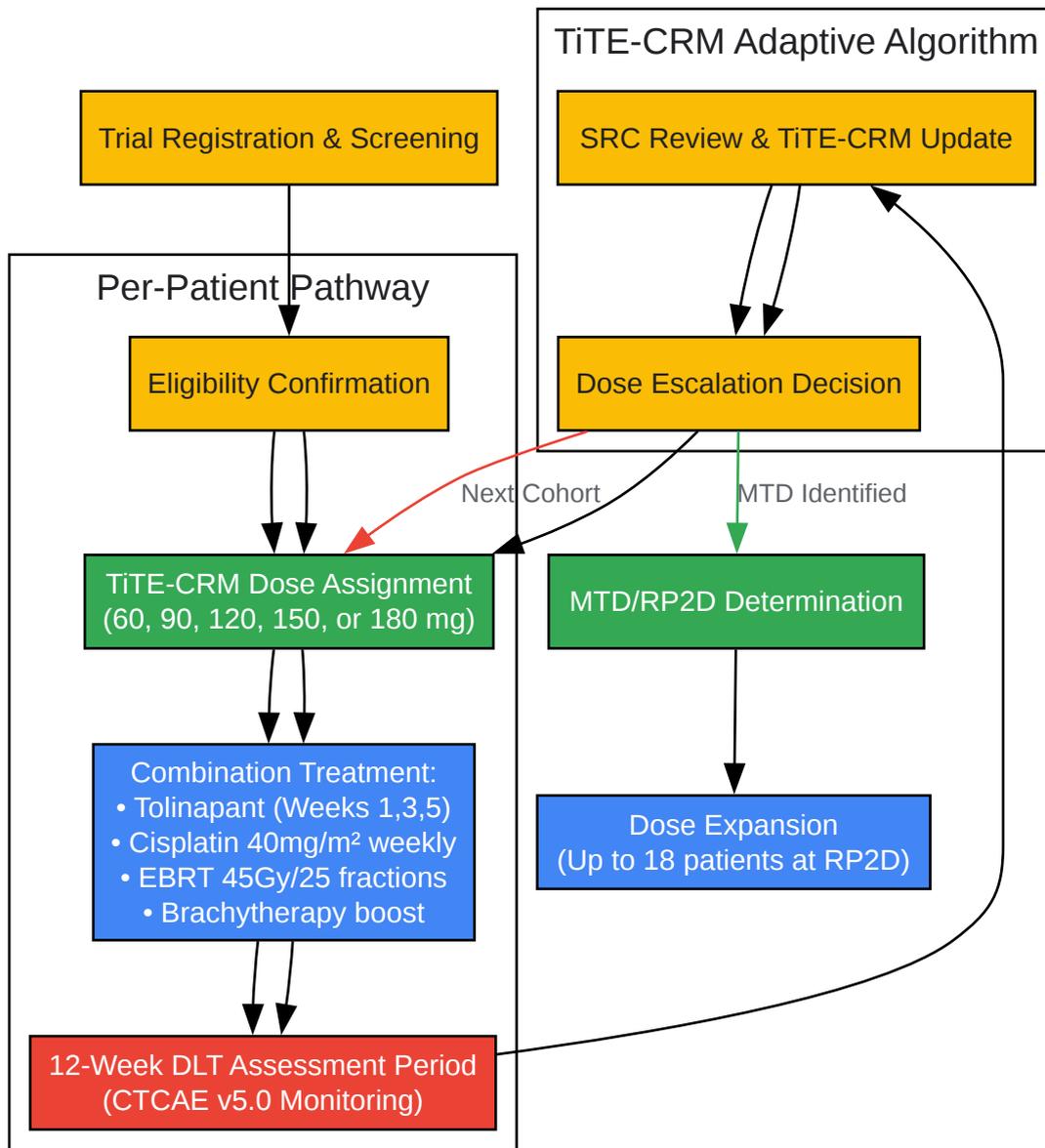
Tolinapant Mechanism of Action and Synergy with CRT



[Click to download full resolution via product page](#)

Diagram 1: Mechanism of action of **tolinapant** and synergistic interactions with chemoradiotherapy. **Tolinapant** antagonizes IAP proteins, blocking their apoptosis-inhibiting function while simultaneously promoting caspase activation and immunogenic cell death through NF-κB pathway modulation. The combination with cisplatin and radiation creates a synergistic loop that enhances tumor cell killing.

CRAIN Trial Schema and Dose Escalation Workflow



Click to download full resolution via product page

Diagram 2: CRAIN trial workflow incorporating the TiTE-CRM adaptive design. Patients proceed through screening, treatment, and safety assessment, with data continuously informing dose escalation decisions through the Safety Review Committee (SRC). The adaptive algorithm permits efficient dose finding based on all accumulated toxicity data.

Conclusion

The CRAIN trial represents a **methodologically sophisticated** approach to dose escalation that efficiently characterizes the safety and recommended phase 2 dose of **tolinapant** in combination with standard chemoradiotherapy for cervical cancer. The TiTE-CRM design represents an advance over traditional escalation methods through its incorporation of all available toxicity data, including from patients who have not completed the full DLT assessment period. The structured escalation scheme with five predefined dose levels provides clear parameters for dose modification while allowing flexibility based on emerging safety signals [1] [2].

The clinical development program for **tolinapant** exemplifies a **rational translational pathway** from preclinical modeling to clinical evaluation, with strong biological rationale supporting the combination with DNA-damaging agents and radiotherapy. If successful, the CRAIN trial will establish a foundation for subsequent phase II evaluation of this combination, with the potential to improve outcomes for women with locally advanced cervical cancer who currently face substantial rates of disease recurrence despite standard curative-intent therapy. The incorporation of comprehensive biomarker studies further enhances the potential scientific yield from this early-phase trial, potentially identifying patient subsets most likely to benefit from this therapeutic approach [1] [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. of Dose (ASTX660) in combination with... escalation tolinapant [pubmed.ncbi.nlm.nih.gov]
2. Dose escalation of tolinapant (ASTX660) in combination with ... [pmc.ncbi.nlm.nih.gov]
3. ISRCTN18574865: An open-label phase Ib time-to-event ... [isrctn.com]
4. CRAIN | Southampton Clinical Unit | University of Southampton Trials [southampton.ac.uk]
5. FDA Grants Orphan Drug Designation to Tolinapant for Treatment of... [targetedonc.com]
6. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]
7. A study looking at tolinapant with... | Cancer Research UK [cancerresearchuk.org]

To cite this document: Smolecule. [Tolipat (ASTX660) Dose Escalation Protocol: Comprehensive Application Notes for Clinical Trial Design]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519589#tolipant-dose-escalation-protocol-in-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com